molecular formula C17H20N2O3S B2603677 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034430-10-7

4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2603677
CAS No.: 2034430-10-7
M. Wt: 332.42
InChI Key: RFMADAZBYLEYAX-UHFFFAOYSA-N
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Description

4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine ring core, a structural motif recognized as a versatile pharmacophore in the design of bioactive molecules . This core structure is substituted with a benzylsulfonyl group and linked via an ether bond to a pyridine ring, creating a complex scaffold suitable for exploring structure-activity relationships. Compounds containing the 1-(benzylsulfonyl)piperidine subunit have been identified as possessing significant research value. For instance, a novel indole derivative incorporating this scaffold has demonstrated potent activity in suppressing the Hedgehog (Hh) signaling pathway, which plays a critical role in certain cancers . This suggests potential research applications for related compounds in investigating targeted cancer therapies, especially in contexts of drug-resistant tumor growth . Furthermore, structurally similar sulfonamide-containing piperidine derivatives have been synthesized and evaluated for antimicrobial properties, indicating the potential of this chemotype in infectious disease research . The presence of the sulfonamide functional group is a common feature in many therapeutic agents due to its favorable physicochemical properties and biological activity. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate or building block in the synthesis of novel molecular entities or as a probe for biological target identification.

Properties

IUPAC Name

4-(1-benzylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-23(21,14-15-4-2-1-3-5-15)19-12-8-17(9-13-19)22-16-6-10-18-11-7-16/h1-7,10-11,17H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMADAZBYLEYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Etherification with Pyridine: The final step involves the reaction of the sulfonylated piperidine with a pyridine derivative under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated pyridine derivatives or substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

This compound may be explored for its potential biological activity. The piperidine and pyridine moieties are common in many bioactive compounds, suggesting possible applications in drug discovery and development.

Medicine

Potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. The benzylsulfonyl group is known to enhance the solubility and bioavailability of drugs.

Industry

In the chemical industry, this compound could be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.

    4-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)pyridine: Contains a phenylsulfonyl group, which may alter its chemical and biological properties.

Uniqueness

The presence of the benzylsulfonyl group in 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine distinguishes it from similar compounds, potentially offering unique properties such as enhanced solubility and specific biological activity. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic organic compound characterized by its unique molecular structure, which includes a pyridine ring linked to a piperidine moiety via an ether bond. The presence of the benzylsulfonyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula for 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S. Its structure can be described as follows:

  • Pyridine Ring : A six-membered aromatic ring with nitrogen.
  • Piperidine Moiety : A saturated six-membered ring containing nitrogen.
  • Benzylsulfonyl Group : A sulfonamide functional group that enhances solubility and bioavailability.

The biological activity of this compound is likely mediated through interactions with various biological targets, such as enzymes and receptors. The benzylsulfonyl group may facilitate binding through hydrophobic interactions and hydrogen bonding, potentially modulating enzymatic activity or receptor signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing piperidine and pyridine moieties are frequently evaluated for their antibacterial properties. Preliminary studies suggest potential efficacy against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in treating conditions like Alzheimer's disease.
  • Neuropharmacological Effects : Given the presence of the piperidine structure, there is potential for this compound to influence neurological pathways, possibly serving as an anticonvulsant or anxiolytic agent.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine:

Study Findings
Study 1 (2020)Investigated sulfonamide derivatives, demonstrating moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The study highlighted the importance of the sulfonamide functionality in enhancing bioactivity .
Study 2 (2023)Focused on piperidine derivatives showing significant AChE inhibition, suggesting potential applications in neurodegenerative diseases .
Study 3 (2024)Evaluated a series of benzylsulfonamide compounds for their neuropharmacological effects, indicating that similar structures could modulate voltage-gated sodium channels .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine distinguishes it from other related compounds:

Compound Structure Biological Activity
4-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridineMethyl instead of benzyl groupModerate antibacterial activity
4-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)pyridinePhenyl groupPotential anticancer properties

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